molecular formula C29H30O8 B1200003 Piperaduncin B CAS No. 155023-55-5

Piperaduncin B

Cat. No. B1200003
M. Wt: 506.5 g/mol
InChI Key: KGNWKZGVYSTAOX-HOFKKMOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperaduncin B is a diarylheptanoid.

Scientific Research Applications

Cytotoxic and Antibacterial Applications

  • Cytotoxic and Antibacterial Properties : Piperaduncin B has been identified in studies focusing on its cytotoxic and antibacterial properties. It was isolated during bioactivity-guided fractionation of Piper aduncum and showed potential in these areas (Orjala et al., 1994).

  • Antileishmanial Potential : Another study on Piper dennisii, a close relative of Piper aduncum, discussed the isolation of similar compounds including Piperaduncin C. These compounds were evaluated for their antileishmanial potential, hinting at possible applications of Piperaduncin B in similar contexts (Cabanillas et al., 2012).

Anti-Inflammatory and Analgesic Effects

  • Anti-Inflammatory Activity : Research on Piper aduncum, the source of Piperaduncin B, highlighted the anti-inflammatory properties of dillapiole, an essential oil component. This suggests potential anti-inflammatory applications for Piperaduncin B as well (Parise-Filho et al., 2011).

  • Potential in Treating Arthritis : Piperine, another compound from Piper species, demonstrated efficacy in experimental models of arthritis, indicating that compounds like Piperaduncin B might have similar applications in managing inflammatory diseases (Umar et al., 2013).

Antimicrobial and Antibacterial Effects

  • Antimicrobial Activities : A study on Piper betle, which is pharmacologically similar to Piper aduncum, revealed significant antimicrobial activities against multiple drug-resistant bacteria. This suggests that Piperaduncin B may also possess antimicrobial properties (Valle et al., 2016).

  • Inhibition of Drug Resistance : Piperine was found to potentiate the efficacy of ciprofloxacin against Staphylococcus aureus, including drug-resistant strains. This indicates that Piperaduncin B could potentially be used to enhance the effectiveness of antibiotics (Khan et al., 2006).

properties

CAS RN

155023-55-5

Product Name

Piperaduncin B

Molecular Formula

C29H30O8

Molecular Weight

506.5 g/mol

IUPAC Name

methyl 4-hydroxy-3-[(2S,3S)-6-hydroxy-2-(2-hydroxypropan-2-yl)-4-methoxy-7-(3-phenylpropanoyl)-2,3-dihydro-1-benzofuran-3-yl]benzoate

InChI

InChI=1S/C29H30O8/c1-29(2,34)27-23(18-14-17(28(33)36-4)11-13-19(18)30)25-22(35-3)15-21(32)24(26(25)37-27)20(31)12-10-16-8-6-5-7-9-16/h5-9,11,13-15,23,27,30,32,34H,10,12H2,1-4H3/t23-,27-/m0/s1

InChI Key

KGNWKZGVYSTAOX-HOFKKMOUSA-N

Isomeric SMILES

CC(C)([C@@H]1[C@H](C2=C(C=C(C(=C2O1)C(=O)CCC3=CC=CC=C3)O)OC)C4=C(C=CC(=C4)C(=O)OC)O)O

SMILES

CC(C)(C1C(C2=C(C=C(C(=C2O1)C(=O)CCC3=CC=CC=C3)O)OC)C4=C(C=CC(=C4)C(=O)OC)O)O

Canonical SMILES

CC(C)(C1C(C2=C(C=C(C(=C2O1)C(=O)CCC3=CC=CC=C3)O)OC)C4=C(C=CC(=C4)C(=O)OC)O)O

synonyms

2'-hydroxy-4'-methoxy-2'-(1-hydroxy-1-methylethyl)-2'',3''-dihy- drofurano(4'',5''-5',6'')-3''-(2-hydroxy-5-methoxycarbonylphenyl)dihydrochalcone
piperaduncin B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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